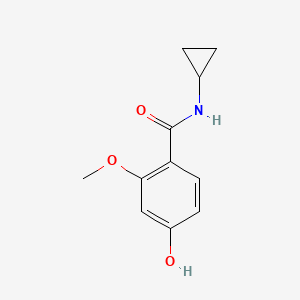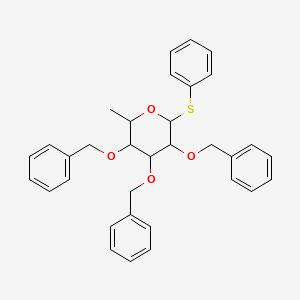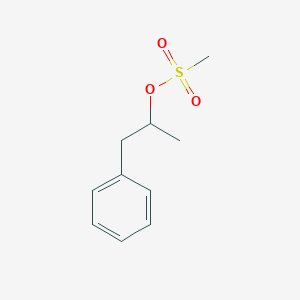![molecular formula C10H17N2O14P3 B12073149 2'-Deoxyuridine-5'-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution](/img/structure/B12073149.png)
2'-Deoxyuridine-5'-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution is a nucleotide analog used in various biochemical and molecular biology applications. This compound is a modified form of deoxyuridine triphosphate, where the triphosphate group is linked to the deoxyuridine moiety through a methylene bridge. It is commonly used in polymerase chain reactions (PCR) and other DNA synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt involves the chemical modification of deoxyuridine triphosphate. The process typically includes the following steps:
Starting Material: Deoxyuridine triphosphate is used as the starting material.
Methylene Bridge Formation: A methylene group is introduced to link the triphosphate group to the deoxyuridine moiety. This step involves the use of specific reagents and catalysts under controlled conditions.
Purification: The resulting compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high purity level (≥99%).
Industrial Production Methods
In industrial settings, the production of 2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deoxyuridine triphosphate are chemically modified to introduce the methylene bridge.
Quality Control: Rigorous quality control measures, including HPLC and other analytical techniques, are employed to ensure the purity and consistency of the final product.
Packaging: The compound is then formulated into a 10 mM aqueous solution and packaged under sterile conditions to prevent contamination.
化学反応の分析
Types of Reactions
2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the methylene group or other functional groups are replaced by different chemical entities.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions, leading to the formation of deoxyuridine monophosphate and other by-products.
Common Reagents and Conditions
Reagents: Common reagents used in reactions involving this compound include acids, bases, and nucleophiles.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations.
Major Products
The major products formed from reactions involving 2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt include deoxyuridine monophosphate and other nucleotide analogs, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in PCR and other DNA amplification techniques to study gene expression, genetic mutations, and other molecular biology processes.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the production of diagnostic kits and reagents for molecular biology research.
作用機序
The mechanism of action of 2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt involves its incorporation into DNA during DNA synthesis The compound acts as a substrate for DNA polymerases, which incorporate it into the growing DNA strand
類似化合物との比較
Similar Compounds
Deoxyuridine Triphosphate (dUTP): A nucleotide analog used in similar applications but lacks the methylene bridge modification.
Deoxyadenosine Triphosphate (dATP): Another nucleotide analog used in DNA synthesis but with a different base (adenine) and no methylene bridge.
Deoxycytidine Triphosphate (dCTP): Similar to dUTP but with a cytosine base instead of uracil.
Uniqueness
The uniqueness of 2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt lies in its methylene bridge modification, which can influence the stability and properties of the DNA into which it is incorporated. This modification can be exploited in various research and therapeutic applications to achieve specific outcomes that are not possible with other nucleotide analogs.
特性
分子式 |
C10H17N2O14P3 |
|---|---|
分子量 |
482.17 g/mol |
IUPAC名 |
[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C10H17N2O14P3/c13-6-1-2-12(10(16)11-6)9-8(15)7(14)5(25-9)3-24-27(17,18)4-28(19,20)26-29(21,22)23/h1-2,5,7-9,14-15H,3-4H2,(H,17,18)(H,19,20)(H,11,13,16)(H2,21,22,23) |
InChIキー |
UJLGWNDCUWVLAK-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine](/img/structure/B12073140.png)


